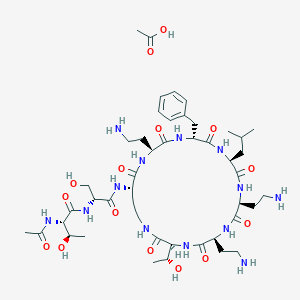

SPR741 acetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H77N13O15 |

|---|---|

Peso molecular |

1052.2 g/mol |

Nombre IUPAC |

(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid |

InChI |

InChI=1S/C44H73N13O13.C2H4O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;1-2(3)4/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);1H3,(H,3,4)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |

Clave InChI |

MTXUNMBWXNZRFJ-CWNAQSEYSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.CC(=O)O |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

SPR741 acetate discovery and development history

An In-Depth Technical Guide to the Discovery and Development of SPR741 Acetate

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria acts as a significant barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, was developed to address this challenge. Unlike its parent compound, SPR741 was chemically optimized to reduce the severe nephrotoxicity associated with polymyxins while retaining the ability to disrupt the bacterial outer membrane.[1][2][3] It functions not as a standalone antibiotic but as a potentiator, or adjuvant, designed to be co-administered with existing antibiotics to expand their spectrum and enhance their efficacy against resistant Gram-negative pathogens.[4][5][6]

Discovery and Design Rationale

The development of SPR741 stemmed from the need to overcome the therapeutic limitations of polymyxins like polymyxin B (PMB) and colistin. While effective against many Gram-negative bacteria, their clinical use is hampered by significant dose-limiting nephrotoxicity.[3][4] The toxicity of polymyxins is linked to two key structural features: a highly lipophilic fatty acid side chain and a high positive charge.[3][7]

Researchers modified the N-terminus of the polymyxin B peptide, reducing both its hydrophobicity and its net positive charge.[2][3] This chemical optimization resulted in SPR741 (formerly NAB741), a molecule with minimal intrinsic antibacterial activity but one that retains the capacity to interact with and permeabilize the outer membrane of Gram-negative bacteria.[2][4] This novel approach allows SPR741 to act as an adjuvant, enabling other antibiotics to bypass the outer membrane barrier and reach their intended targets within the bacterium.[8]

Mechanism of Action

SPR741's primary mechanism of action is the targeted disruption of the Gram-negative outer membrane (OM).

-

LPS Interaction : As a cationic peptide, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer leaflet of the OM.[1][2]

-

Membrane Destabilization : This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disorganization of the OM.[9] Atomic force microscopy has shown that SPR741 treatment causes the surface of E. coli to undulate significantly, indicating substantial OM disorder.[2][9]

-

Increased Permeability : The destabilized OM becomes more permeable, creating channels that allow co-administered antibiotics, which would otherwise be excluded, to penetrate the cell.[4][8][10]

-

Selective Action : Unlike PMB, which disrupts both the outer and inner (cytoplasmic) membranes, SPR741's activity is predominantly focused on the OM.[2][9] This selectivity is a key factor in its improved safety profile, as it causes minimal cytoplasmic membrane depolarization at concentrations where it effectively potentiates other antibiotics.[2][9] Studies have shown that SPR741 induces the RcsAB stress sensor, a system specifically for OM perturbation, further confirming its primary site of action.[2]

References

- 1. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spero Announces Positive Phase I Clinical Data From Potentiator Platform - BioSpace [biospace.com]

- 6. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 7. journals.asm.org [journals.asm.org]

- 8. WO2017197291A1 - Potentiation of antibiotic activity by a novel cationic peptide, spr741 - Google Patents [patents.google.com]

- 9. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Outer Membrane Disruption Mechanism of SPR741 in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPR741, a novel polymyxin B analogue, represents a promising strategy to combat multidrug-resistant Gram-negative bacteria. Unlike its parent compound, SPR741 exhibits minimal intrinsic antibacterial activity but functions as a potent antibiotic adjuvant.[1][2] Its primary mechanism of action involves the disruption of the outer membrane of Gram-negative bacteria, including Escherichia coli, thereby increasing its permeability to a range of co-administered antibiotics that would otherwise be ineffective.[3][4] This guide provides a detailed technical overview of the molecular interactions and cellular consequences of SPR741's activity in E. coli, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Outer Membrane Destabilization

SPR741, a cationic peptide, selectively targets the outer membrane (OM) of E. coli.[5][6] Its action is primarily directed at the lipopolysaccharide (LPS) layer, a key structural component of the Gram-negative outer membrane.[7]

1.1. Interaction with Lipopolysaccharide (LPS)

The initial step in SPR741's mechanism is its electrostatic interaction with the negatively charged phosphate groups of lipid A, the innermost component of LPS.[5] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS leaflet. The displacement of these cations leads to localized disruptions in the outer membrane's integrity.[8] While SPR741 binds to LPS, its affinity is noted to be lower than that of polymyxin B, which may contribute to its reduced intrinsic antibacterial activity and toxicity.[5]

1.2. Induction of Physical Perturbations

The interaction between SPR741 and LPS results in significant biophysical changes to the outer membrane. Atomic force microscopy studies have revealed that exposure of E. coli to SPR741 induces substantial dose-dependent undulations on the bacterial surface, with crevices approximately 20 nm wide.[5][9] These physical disruptions are thought to create transient pores and increase the fluidity of the outer membrane, thereby enhancing its permeability.[5]

1.3. Selective Action on the Outer Membrane

A critical feature of SPR741 is its selective action on the outer membrane with minimal impact on the cytoplasmic (inner) membrane.[5][6] At concentrations where significant outer membrane disruption and antibiotic potentiation are observed, SPR741 causes very little depolarization of the cytoplasmic membrane.[5] This contrasts with polymyxin B, which disrupts both membranes.[5][6] This selectivity is a key factor in the improved safety profile of SPR741 compared to polymyxin B.[10]

1.4. Triggering of Bacterial Stress Responses

The perturbation of the outer membrane by SPR741 activates bacterial stress response pathways. Specifically, SPR741 has been shown to induce the expression of the RcsAB stress response system, which is a sensor for outer membrane perturbation.[5][6] This provides further evidence that SPR741's primary target is the outer membrane.

Quantitative Data: Potentiation of Antibiotic Activity

SPR741 has been demonstrated to potentiate the activity of a broad spectrum of antibiotics against E. coli. The following table summarizes the fold reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in combination with SPR741.

| Antibiotic | Antibiotic Class | Fold Reduction in MIC of Antibiotic in the presence of SPR741 | Reference(s) |

| Rifampin | Rifamycin | >1024 | [8] |

| Clarithromycin | Macrolide | >4000 | [11] |

| Azithromycin | Macrolide | 32 | [10][12] |

| Erythromycin | Macrolide | >32 | [10][12] |

| Telithromycin | Ketolide | >32 | [10][12] |

| Fusidic Acid | Steroidal antibiotic | >32 | [10][12] |

| Mupirocin | Monoxycarbolic acid | >32 | [10][12] |

| Retapamulin | Pleuromutilin | >32 | [10][12] |

| Minocycline | Tetracycline | 4-32 | [13] |

| Piperacillin-tazobactam | Beta-lactam/Beta-lactamase inhibitor | 4-48 | [2] |

| Mecillinam | Beta-lactam | >16 | [2] |

| Temocillin | Beta-lactam | 8-16 | [2] |

Data is primarily from studies on E. coli ATCC 25922 and other clinical isolates. The potentiation effect can vary between different strains.

Experimental Protocols

3.1. Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic effect of SPR741 in combination with another antibiotic.

Protocol:

-

Prepare a series of two-fold serial dilutions of SPR741 and the partner antibiotic in a 96-well microtiter plate. The dilutions of SPR741 are made along the x-axis, and the dilutions of the partner antibiotic are made along the y-axis.

-

Inoculate each well with a standardized suspension of E. coli (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

-

Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs. Synergy is typically defined as an FIC index of ≤ 0.5.[14][15]

3.2. NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization

This assay measures the permeability of the outer membrane using the fluorescent probe NPN. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Protocol:

-

Grow E. coli to the mid-logarithmic phase in a suitable medium (e.g., M9 minimal medium).[16]

-

Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES containing 5 mM glucose (pH 7.2).[16][17]

-

Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).[17]

-

Add NPN to the cell suspension to a final concentration of 10-20 µM.[17][18]

-

Add SPR741 at the desired concentration.

-

Immediately measure the increase in fluorescence using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 420 nm, respectively.[17][19] An increase in fluorescence intensity indicates that NPN has entered the periplasm and embedded in the inner and outer membranes, signifying increased outer membrane permeability.

3.3. Nitrocefin Hydrolysis Assay for Periplasmic Enzyme Leakage (Indirect Measure of OM Disruption)

This assay can be used to indirectly assess outer membrane damage by measuring the release of periplasmic enzymes like β-lactamase.

Protocol:

-

Use a strain of E. coli that produces a known β-lactamase.

-

Expose the bacterial cells to different concentrations of SPR741.

-

Centrifuge the cell suspension to pellet the bacteria.

-

Add the chromogenic β-lactamase substrate, nitrocefin, to the supernatant.[20][21]

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486-490 nm over time.[20][21] An increase in the rate of nitrocefin hydrolysis in the supernatant of SPR741-treated cells compared to untreated cells suggests leakage of β-lactamase from the periplasm, indicating outer membrane damage.

Visualizations

Caption: Mechanism of SPR741-mediated outer membrane disruption in E. coli.

Caption: Experimental workflow for characterizing SPR741's effect on the outer membrane.

Conclusion

SPR741's ability to selectively disrupt the outer membrane of E. coli without significantly affecting the inner membrane makes it a compelling candidate for combination therapies against multidrug-resistant Gram-negative infections. By increasing the permeability of the outer membrane, SPR741 effectively broadens the spectrum of activity of many existing antibiotics. The detailed mechanisms and experimental frameworks presented in this guide provide a solid foundation for further research and development in this area. Understanding the nuances of its interaction with the bacterial cell envelope is crucial for optimizing its clinical application and for the design of future antibiotic adjuvants.

References

- 1. SPR741 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 8. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]

- 10. journals.asm.org [journals.asm.org]

- 11. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics [mdpi.com]

- 12. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Potentiator Molecule SPR741: A Technical Guide to its Molecular Targets in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane (OM) of these pathogens acts as a highly effective permeability barrier, rendering many antibiotics ineffective. SPR741, a novel synthetic analog of polymyxin B, represents a promising strategy to overcome this intrinsic resistance. Engineered for reduced toxicity and minimal intrinsic antibacterial activity, SPR741 functions as a potentiator, selectively targeting and disrupting the Gram-negative outer membrane. This disruption allows co-administered antibiotics to penetrate the cell and reach their intended targets. This technical guide provides an in-depth analysis of the molecular targets of SPR741, its mechanism of action, a summary of its potentiation effects, and the experimental methodologies used to elucidate its function.

Introduction: The Challenge of the Gram-negative Outer Membrane

Gram-negative bacteria are characterized by the presence of an outer membrane, a unique asymmetric bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS).[1][2][3][4] This membrane serves as a robust barrier, preventing the entry of many antimicrobial agents, a key factor in the intrinsic resistance of these organisms to a broad range of antibiotics.[2] One therapeutic approach to counteract this is the use of "potentiator" molecules that can permeabilize the outer membrane, thereby granting otherwise ineffective antibiotics access to their intracellular targets.[2][5] SPR741 is a cationic peptide derived from polymyxin B that has been specifically developed for this purpose.[2][6][7]

SPR741: Structural Modifications for a Targeted Function

SPR741 is a derivative of polymyxin B, a potent but toxic class of antibiotics.[8][9] Key chemical modifications distinguish SPR741 from its parent compound: the removal of the hydrophobic fatty acyl tail and a reduction in the net positive charge.[1][8][9] These changes result in a molecule with significantly reduced intrinsic antibacterial activity and a more favorable safety profile, particularly with regard to nephrotoxicity.[1][9][10] While its direct bactericidal capacity is diminished, SPR741 retains the crucial ability to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][7][9]

Molecular Target: The Lipopolysaccharide (LPS) of the Outer Membrane

The primary molecular target of SPR741 in Gram-negative bacteria is the lipopolysaccharide (LPS) in the outer leaflet of the outer membrane.[1][3][4][11]

-

Mechanism of Interaction: Like its parent molecule polymyxin B, the cationic nature of SPR741 is key to its function. It is believed to interact with the anionic phosphate groups of the lipid A component of LPS.[1] This electrostatic interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by bridging adjacent LPS molecules.[12] The disruption of these cation bridges leads to disorganization and increased permeability of the outer membrane.[1][12]

-

Selective Action on the Outer Membrane: A critical feature of SPR741 is its predominant action on the outer membrane with minimal disruption of the cytoplasmic (inner) membrane at potentiating concentrations.[1][3][4] This selectivity is a significant advantage over polymyxin B, which disrupts both membranes, leading to cell lysis and contributing to its toxicity.[1] Studies have shown that while SPR741 causes substantial outer membrane disorder, it results in very little cytoplasmic membrane depolarization.[1][3][4]

-

Role of the LPS Core: Interestingly, research suggests that the LPS core residues play a role in localizing SPR741's activity to the outer membrane.[1][3][4] Genetic truncation of the LPS core in E. coli has been shown to sensitize the bacteria to SPR741 itself, suggesting that an intact core helps to keep the molecule at the outer membrane where it can potentiate a co-administered drug, rather than allowing it to access the cytoplasmic membrane.[1][3][4]

Quantitative Data: Potentiation of Antibiotic Activity

SPR741 has demonstrated the ability to significantly enhance the in vitro efficacy of a wide range of antibiotics against clinically relevant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][5]

Table 1: In Vitro Potentiation of Antibiotics by SPR741 against Gram-negative Pathogens

| Antibiotic | Organism | SPR741 Conc. (µg/mL) | Fold Reduction in MIC | Reference(s) |

| Rifampin | E. coli ATCC 25922 | 8 | >32 | [5] |

| Clarithromycin | E. coli ATCC 25922 | 8 | >32 | [5] |

| Erythromycin | E. coli ATCC 25922 | 8 | >32 | [5] |

| Fusidic Acid | E. coli ATCC 25922 | 8 | >32 | [5] |

| Retapamulin | E. coli ATCC 25922 | 8 | >32 | [5] |

| Rifampin | K. pneumoniae ATCC 43816 | 8 | >32 | [5] |

| Clarithromycin | K. pneumoniae ATCC 43816 | 8 | >32 | [5] |

| Rifampin | A. baumannii NCTC 12156 | 8 | >32 | [5] |

| Clarithromycin | A. baumannii NCTC 12156 | 8 | >32 | [5] |

| Rifampin | XDR-A. baumannii | 4 | ≥4 | [13] |

XDR: Extensively Drug-Resistant

Table 2: In Vivo Efficacy of SPR741 Combinations in a Murine Thigh Infection Model

| Treatment Group | Dosage (mg/kg) | Bacterial Load Reduction (Log10 CFU/thigh) vs. Vehicle | Organism | Reference(s) |

| SPR741 + Erythromycin + Clarithromycin | 30 + 30 + 40 | 4.52 | K. pneumoniae | [8] |

| SPR741 + Clarithromycin | 30 + 40 | 1.58 | K. pneumoniae | [8] |

Experimental Protocols

The elucidation of SPR741's mechanism of action has involved a variety of sophisticated experimental techniques.

Minimum Inhibitory Concentration (MIC) and Synergy Testing

-

Objective: To determine the minimum concentration of an antibiotic required to inhibit bacterial growth and to assess the synergistic effect of SPR741.

-

Methodology: Checkerboard assays are typically performed in 96-well microtiter plates. A two-dimensional array of antibiotic concentrations is prepared, with one antibiotic diluted along the x-axis and the second agent (in this case, SPR741) diluted along the y-axis. Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Synergy is often quantified by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is typically considered synergistic.

Atomic Force Microscopy (AFM)

-

Objective: To visualize the direct effects of SPR741 on the surface topology of Gram-negative bacteria.

-

Methodology: Bacterial cells are grown to mid-logarithmic phase and then treated with various concentrations of SPR741 for a defined period. The cells are then harvested, washed, and immobilized on a suitable substrate (e.g., poly-L-lysine coated glass). The surface of the bacteria is then scanned with the AFM probe in tapping mode. This technique allows for the visualization of changes in surface roughness, such as the formation of undulations and crevices, providing direct evidence of outer membrane disruption.[1] Treatment with 8 μg/mL SPR741 has been shown to cause surface undulations of 10-15 nm and the formation of 20 nm wide crevices in E. coli.[1]

Cytoplasmic Membrane Depolarization Assay

-

Objective: To assess the integrity of the bacterial cytoplasmic membrane after treatment with SPR741.

-

Methodology: This assay utilizes a membrane potential-sensitive fluorescent dye, such as DiSC₃(5). The dye accumulates in polarized cytoplasmic membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized, the dye is released, resulting in an increase in fluorescence. Bacterial cells are incubated with the dye until a stable, quenched signal is achieved. SPR741 is then added, and the fluorescence is monitored over time. A significant increase in fluorescence indicates membrane depolarization. These assays have shown that SPR741 causes minimal cytoplasmic membrane depolarization at concentrations that effectively permeabilize the outer membrane.[1]

Lipopolysaccharide (LPS) Binding Assay

-

Objective: To measure the binding affinity of SPR741 to LPS.

-

Methodology: A common method is a competitive displacement assay using a fluorescent probe, such as BODIPY-cadaverine (BC), which binds to the phosphate groups of LPS and is quenched upon binding. When a compound with affinity for LPS, like SPR741, is added, it displaces the BC probe. This de-quenching results in an increase in fluorescence intensity, which is proportional to the amount of probe displaced and reflects the binding affinity of the test compound. These assays have shown that SPR741 has a lower binding affinity for LPS compared to polymyxin B.[1]

Visualizations: Pathways and Workflows

Caption: Mechanism of action of SPR741 in potentiating antibiotics.

Caption: Experimental workflow for Atomic Force Microscopy (AFM) analysis.

Conclusion

SPR741 represents a significant advancement in the effort to combat multidrug-resistant Gram-negative infections. Its primary molecular target is the lipopolysaccharide of the outer membrane. By selectively disrupting this crucial barrier with minimal impact on the cytoplasmic membrane, SPR741 acts as an effective potentiator, enabling a range of antibiotics to exert their bactericidal or bacteriostatic effects. The quantitative data from in vitro and in vivo studies underscore its potential as a component of combination therapies. The detailed experimental methodologies outlined provide a framework for further research into this and other potentiator molecules. As SPR741 progresses through clinical development, it holds the promise of revitalizing our existing antibiotic arsenal and providing a much-needed therapeutic option against some of the most challenging bacterial pathogens.[14][15][16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. SPR741 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. firstwordpharma.com [firstwordpharma.com]

An In-Depth Technical Guide to the Initial In Vitro Efficacy of SPR741

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPR741 is a novel, investigational antibiotic adjuvant designed to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. A derivative of polymyxin B, SPR741 has been chemically modified to reduce the nephrotoxicity associated with the polymyxin class while retaining the ability to interact with and disrupt the bacterial outer membrane.[1][2][3] This document provides a comprehensive overview of the initial in vitro studies that established the foundational efficacy and mechanism of action for SPR741. It includes a detailed summary of quantitative data, experimental protocols, and visual diagrams illustrating its mode of action and evaluation workflows.

Core Mechanism of Action

SPR741 functions as a "potentiator" molecule.[4] It has minimal intrinsic antibacterial activity on its own but acts by permeabilizing the formidable outer membrane of Gram-negative bacteria.[1][3] The primary target of SPR741 is the lipopolysaccharide (LPS) layer of the outer membrane. By binding to and disrupting the LPS, SPR741 creates transient openings in the membrane.[1][3] This disruption allows co-administered antibiotics, which might otherwise be blocked by the permeability barrier, to gain access to their respective targets within the periplasm or cytoplasm, thereby restoring or enhancing their antibacterial activity.[5] Atomic force microscopy studies have visualized this effect, showing that SPR741 treatment causes significant undulations and the formation of crevices on the surface of E. coli.[1]

Quantitative Efficacy Data: In Vitro Potentiation

The primary measure of SPR741's in vitro efficacy is its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a target pathogen. Studies have consistently demonstrated significant MIC reductions for a wide range of antibiotic classes.

Potentiation against Escherichia coli and Klebsiella pneumoniae

SPR741 substantially enhances the activity of numerous antibiotics against E. coli and K. pneumoniae, including strains with well-characterized resistance mechanisms like extended-spectrum β-lactamases (ESBLs) and carbapenemases (KPCs).[5][6][7] The most dramatic potentiation is often observed with antibiotics that have large scaffolds or are hydrophobic, which are typically ineffective against Gram-negative bacteria.[5][8]

Table 1: MIC Reduction in the Presence of SPR741 against Reference Strains

| Organism | Antibiotic | MIC Alone (µg/mL) | MIC with SPR741 (µg/mL) | Fold Reduction | Reference |

|---|---|---|---|---|---|

| E. coli ATCC 25922 | Rifampin | 16 | 0.002 | >8,000 | [5] |

| E. coli ATCC 25922 | Clarithromycin | 64 | 0.016 | 4,096 | [5] |

| E. coli ATCC 25922 | Erythromycin | 32 | 0.03 | 1,024 | [5] |

| E. coli ATCC 25922 | Azithromycin | >128 | 4 | >32 | [9] |

| K. pneumoniae ATCC 43816 | Rifampin | 32 | 0.016 | 2,048 | [5] |

| K. pneumoniae ATCC 43816 | Clarithromycin | 64 | 0.03 | 2,048 | [5] |

Data reflects potentiation at an SPR741 concentration of up to 8 µg/mL.

Potentiation against Acinetobacter baumannii

SPR741 has demonstrated significant potentiation of antibiotics against extensively drug-resistant (XDR) strains of A. baumannii, a critical threat pathogen.[2][10]

Table 2: MIC Reduction against XDR A. baumannii Strain AB5075

| Antibiotic | MIC Alone (µg/mL) | Concentration of SPR741 (µg/mL) | MIC with SPR741 (µg/mL) | Fold Reduction | Reference |

|---|---|---|---|---|---|

| Rifampin | 4.0 | 2.0 | 0.5 | 8 | [2][10] |

| Minocycline | >0.5 | 8.0 | 0.125 | >4 | [11] |

Note: The standalone MIC of SPR741 against AB5075 was determined to be >64-128 µg/mL, confirming its limited intrinsic activity.[2][11]

Experimental Protocols

The following section details the standard methodologies employed in the initial in vitro evaluation of SPR741.

Bacterial Strains and Media

-

Reference Strains: Common quality control strains such as E. coli ATCC 25922, K. pneumoniae ATCC 43816, and A. baumannii NCTC 12156 were used for initial screening.[5]

-

Clinical Isolates: A broad range of MDR clinical isolates, including those expressing ESBLs, KPCs, and other resistance mechanisms, were used to establish the spectrum of activity.[5][9]

-

Growth Media: Standardized cation-adjusted Mueller-Hinton broth (CAMHB) was used for all susceptibility testing to ensure reproducibility, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][10][11]

MIC Susceptibility Testing (Broth Microdilution)

The synergistic effect of SPR741 is quantified using checkerboard assays performed via broth microdilution in 96-well plates.[2][10]

-

Preparation: Two-fold serial dilutions of the partner antibiotic are prepared along the x-axis of the microtiter plate. Simultaneously, two-fold serial dilutions of SPR741 are prepared along the y-axis.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).

-

Incubation: Plates are incubated at 37°C for 16-20 hours.

-

Analysis: The MIC is defined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

-

Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC index of ≤0.5.[2][10]

Time-Kill Assays

Time-kill assays are performed to determine the bactericidal or bacteriostatic effects of the SPR741 combinations over time.[10][11]

-

Culture Preparation: Bacteria are grown in CAMHB to a logarithmic phase of growth (e.g., OD600 ≈ 0.5).[11]

-

Exposure: The culture is diluted to a starting inoculum of ~5 x 10^5 CFU/mL into fresh broth containing the antibiotic alone, SPR741 alone, or the combination at specified concentrations (e.g., 2.0 µg/mL SPR741 and 1.0 µg/mL rifampin).[10]

-

Sampling: Aliquots are removed at multiple time points (e.g., 0, 2, 4, 6, and 24 hours).

-

Quantification: Samples are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the CFU/mL at each time point.

-

Analysis: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as a bactericidal effect.[11]

Conclusion

The initial in vitro studies of SPR741 have compellingly demonstrated its potential as a broad-spectrum potentiator for antibiotics against Gram-negative pathogens. By disrupting the bacterial outer membrane, SPR741 enables antibiotics to overcome a key mechanism of intrinsic resistance. The significant reductions in MIC values observed across multiple bacterial species and antibiotic classes, including against highly resistant clinical isolates, provide a strong rationale for its continued development. The standardized protocols outlined herein form the basis for these foundational efficacy assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]

- 5. journals.asm.org [journals.asm.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Synergy Testing of SPR741 Acetate with Beta-Lactam Antibiotics

Introduction

SPR741 is a novel, investigational potentiating agent derived from the polymyxin B molecule.[1][2] It is designed to have minimal intrinsic antibacterial activity and a better safety profile compared to earlier polymyxins.[1][3] The primary mechanism of SPR741 involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, increasing its permeability and allowing co-administered antibiotics, such as beta-lactams, to penetrate the cell and reach their targets more effectively.[1][4][5] This application note provides a summary of the synergistic activity of SPR741 with various beta-lactam antibiotics against challenging Gram-negative pathogens and details the experimental protocols used to determine this synergy.

Mechanism of Action: SPR741-Mediated Potentiation

SPR741 acts as an adjuvant by binding to and disrupting the bacterial outer membrane, which typically serves as a formidable barrier against many antibiotics. This "potentiating" effect enables beta-lactam antibiotics to bypass this barrier and access their periplasmic targets, the Penicillin-Binding Proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.

Caption: Mechanism of SPR741 potentiation of beta-lactam antibiotics.

Quantitative Synergy Data

The following tables summarize the in vitro activity of various beta-lactam antibiotics tested alone and in combination with a fixed concentration of SPR741 (8 mg/L) against clinical isolates of Escherichia coli and Klebsiella pneumoniae.[6] Data is presented as MIC₅₀/MIC₉₀ (in mg/L), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 1: Activity against ESBL-producing Escherichia coli (n=202) [6]

| Antibiotic Agent | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |

| Mecillinam | 8 / >256 | 60.4% | 0.5 / 4 | 98.0% |

| Temocillin | 8 / 32 | 88.6% | 0.5 / 2 | 100.0% |

| Piperacillin-Tazobactam | 16 / >256 | 88.1% | 2 / 16 | 99.5% |

Table 2: Activity against Carbapenemase-producing Escherichia coli [6]

| Antibiotic Agent | Organism Subtype (n) | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |

| Temocillin | KPC-producing (46) | 8 / 16 | 65.2% | 0.5 / 2 | 97.8% |

| Mecillinam | MBL-producing (32) | 128 / >256 | 9.4% | 1 / 4 | 96.9% |

Table 3: Activity against ESBL-producing Klebsiella pneumoniae (n=221) [6]

| Antibiotic Agent | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |

| Mecillinam | >256 / >256 | 0.0% | 4 / 32 | 85.6% |

| Temocillin | 16 / 128 | 47.5% | 1 / 8 | 98.2% |

| Piperacillin-Tazobactam | 64 / >256 | 55.2% | 8 / 64 | 90.0% |

Note: A significant decrease in MICs for β-lactams in the presence of SPR741 was generally not observed against KPC-, MBL- or OXA-48-like-producing K. pneumoniae in this study.[6]

Experimental Protocols

Two primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill assay.

Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[7][8]

Caption: Workflow for the checkerboard synergy assay.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of SPR741 and the beta-lactam antibiotic in an appropriate solvent.

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from fresh colonies, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

-

Plate Setup:

-

Use a standard 96-well microtiter plate.

-

Dispense 50 µL of CAMHB into all wells.

-

Create serial twofold dilutions of the beta-lactam antibiotic horizontally along the plate (e.g., in columns 1-10).

-

Create serial twofold dilutions of SPR741 vertically down the plate (e.g., in rows A-G). The resulting matrix contains various combinations of the two agents.[9]

-

Include control wells: Column 11 with only the beta-lactam dilutions (to determine its MIC alone) and Row H with only SPR741 dilutions (to determine its MIC alone). A well with no antibiotics serves as the growth control.[10]

-

-

Inoculation and Incubation:

-

Inoculate each well with 100 µL of the prepared bacterial suspension to achieve a final volume of 200 µL.

-

Incubate the plate at 35°C for 18-24 hours in ambient air.

-

-

Data Analysis and Interpretation:

-

After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

-

Calculate the FIC Index (FICI) using the following formula:[7][11]

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpret the FICI value to classify the interaction:[10][11]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Time-Kill Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[12]

Caption: Workflow for the time-kill synergy assay.

Protocol:

-

Preparation:

-

Prepare a starting inoculum from a log-phase bacterial culture, adjusted to a final concentration of approximately 5 x 10⁵ to 10⁶ CFU/mL in flasks or tubes containing CAMHB.[12][13]

-

Prepare tubes with the following conditions:

-

Growth control (no antibiotic).

-

SPR741 alone at a specific concentration (e.g., 1/4x MIC).

-

Beta-lactam antibiotic alone (e.g., 1/2x MIC).

-

SPR741 and the beta-lactam in combination at the same concentrations.

-

-

-

Incubation and Sampling:

-

Incubate all tubes at 35°C, typically with shaking.

-

Remove aliquots from each tube at predetermined time points (e.g., 0, 2, 4, 6, and 24 hours).[13]

-

-

Quantification:

-

Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.

-

Plate a small volume (e.g., 10-100 µL) of each dilution onto Mueller-Hinton agar plates.

-

Incubate the plates overnight at 35°C.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis and Interpretation:

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the antibiotic combination compared with the most active single agent.[12][14]

-

Bactericidal activity is defined as a ≥ 3-log₁₀ (or 99.9%) reduction in the initial inoculum count.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SPR741 - Wikipedia [en.wikipedia.org]

- 3. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]

- 6. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Time-kill synergy experiments. [bio-protocol.org]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Time-Kill Assays for SPR741 with Erythromycin and Clarithromycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting time-kill assays to evaluate the synergistic antibacterial activity of SPR741 in combination with the macrolide antibiotics erythromycin and clarithromycin against multidrug-resistant Gram-negative bacteria.

Introduction

SPR741 is a polymyxin B derivative that acts as a potentiator of antibiotics.[1][2][3] By disrupting the outer membrane of Gram-negative bacteria, SPR741 increases its permeability, allowing other antibiotics that would otherwise be ineffective to enter the cell and reach their targets.[4][5] Macrolide antibiotics, such as erythromycin and clarithromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] While macrolides are primarily active against Gram-positive bacteria, their combination with SPR741 has shown significant synergistic activity against challenging Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii.[1][7][8] Time-kill assays are a crucial in vitro method to assess the pharmacodynamics of antimicrobial agents, providing insights into the rate and extent of bacterial killing over time.

Data Presentation

The following tables summarize the quantitative data from time-kill assays performed with SPR741 in combination with erythromycin and clarithromycin against various strains of Gram-negative bacteria.

Table 1: Time-Kill Assay Results for SPR741, Clarithromycin (CLA), and Erythromycin (E) against K. pneumoniae ATCC 700603 [1]

| Treatment | Concentration (µg/mL) | Log10 CFU/mL Reduction at 6h |

| SPR741 | 7 | - |

| Clarithromycin | 5 | - |

| Erythromycin | 7 | - |

| SPR741 + CLA + E | 7 + 5 + 7 | 2.88 |

| Control | 0.1% DMSO | - |

Table 2: Time-Kill Assay Results for SPR741, Clarithromycin (CLA), and Erythromycin (E) against Extensively Drug-Resistant (XDR) K. pneumoniae [1]

| Strain | Treatment | Concentration (µg/mL) |

| KPLUO and KPWANG | SPR741 + CLA + E | 2 + 2 + 4 |

| LH2020 (PDR) | SPR741 + CLA + E | 8 + 8 + 16 |

Table 3: Synergistic Biofilm Eradication by SPR741, Clarithromycin (CLA), and Erythromycin (E) against K. pneumoniae [4]

| Strain | Treatment | Concentration (µg/mL) | Log10 CFU/mL Reduction |

| ATCC 4352 | SPR741 + E | 8 + 16 | 3.33 |

| ATCC 4352 | SPR741 + CLA + E | 8 + 16 + 16 | 4.21 |

| KPLUO | SPR741 + CLA + E | 8 + 16 + 16 | 3.0 |

Table 4: Synergistic Activity of SPR741, Clarithromycin (CLA), and Erythromycin (E) against Extensively Drug-Resistant (XDR) A. baumannii [7]

| Strain | Treatment | Concentration (µg/mL) |

| XDR AB1069 | SPR741 + CLA + E | 8 + 10 + 10 |

| XDR AB1208 | SPR741 + CLA + E | 10 + 16 + 10 |

Experimental Protocols

This section provides a detailed methodology for performing time-kill assays with SPR741 in combination with erythromycin and clarithromycin.

Objective: To determine the bactericidal or bacteriostatic activity of SPR741 in combination with erythromycin and clarithromycin against a target Gram-negative bacterial strain over a 24-hour period.

Materials:

-

Bacterial strain of interest (e.g., K. pneumoniae, A. baumannii)

-

Luria-Bertani (LB) medium or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

SPR741

-

Erythromycin

-

Clarithromycin

-

Dimethyl sulfoxide (DMSO)

-

Sterile 50 mL conical tubes or flasks

-

Sterile 96-well plates

-

Incubator shaker (37°C, 180 rpm)

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony forming unit (CFU) counting

-

Micropipettes and sterile tips

Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium from an agar plate into 10 mL of LB medium.

-

Incubate overnight at 37°C with shaking at 180 rpm.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh medium.

-

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of SPR741, erythromycin, and clarithromycin in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of each antibiotic and their combinations at the desired final concentrations.

-

-

Time-Kill Assay Setup:

-

Dispense 5 mL of the prepared bacterial suspension into sterile tubes.

-

Add the appropriate mono- or combination therapy of SPR741, erythromycin, and clarithromycin to each tube.

-

Include a growth control tube containing the bacterial suspension with 0.1% DMSO.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

Collect samples (e.g., 100 µL) at predetermined time points: 0, 2, 4, 6, 8, and 24 hours.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected samples in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates.

-

Incubate the plates at 37°C for 16-18 hours.

-

Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.

-

-

Data Analysis:

-

Calculate the Log10 CFU/mL for each time point and treatment condition.

-

Plot the Log10 CFU/mL versus time to generate time-kill curves.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent, while bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

-

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

Caption: Mechanism of SPR741 and macrolide synergy.

Caption: Time-kill assay experimental workflow.

References

- 1. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 2. SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing SPR741 Dosage for In Vivo Murine Pulmonary Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741 in in vivo murine pulmonary models.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and what is its mechanism of action?

A1: SPR741 is a cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1] It does not have significant antibacterial activity on its own. Instead, it disrupts the outer membrane of Gram-negative bacteria, increasing its permeability.[1] This allows co-administered antibiotics, which might otherwise be unable to penetrate the bacterial outer membrane, to reach their intracellular targets and exert their antibacterial effect.[1]

Q2: Which antibiotics have been successfully potentiated by SPR741 in murine models?

A2: SPR741 has been shown to potentiate the in vivo activity of several antibiotics against various Gram-negative pathogens in murine models. These include:

-

Rifampin: Against extensively drug-resistant (XDR) Acinetobacter baumannii in a murine pulmonary model.[2][3]

-

Azithromycin: Against multidrug-resistant (MDR) Enterobacteriaceae in a neutropenic murine thigh infection model.[4][5][6]

-

Minocycline: Against XDR A. baumannii in murine pulmonary and wound infection models.[7][8][9]

-

Erythromycin and Clarithromycin: Against drug-resistant Klebsiella pneumoniae in a neutropenic murine thigh infection model.[10]

Q3: What is the recommended route of administration for SPR741 in mice?

A3: Based on published studies, SPR741 has been successfully administered in mice via several routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intravenous (i.v.) infusion.[4][7][11] The choice of administration route may depend on the specific experimental design and the pharmacokinetic profile being targeted.

Q4: Is SPR741 toxic in mice at efficacious doses?

A4: SPR741 was designed to have a better safety profile than polymyxin B, with reduced nephrotoxicity.[2][3] Studies in mice have shown that SPR741 is well-tolerated at doses effective for potentiating antibiotics. For example, a 60 mg/kg dose in mice, which has been shown to be effective, is considered to have a no-observed-adverse-effect-level (NOAEL) of >60 mg/kg/day in cynomolgus monkeys.[2][3] One study evaluating a triple combination of 30 mg/kg SPR741 with erythromycin and clarithromycin found no significant differences in alanine aminotransferase (ALT), blood urea nitrogen (BUN), and creatine kinase (CK) levels compared to the control group.[10] However, at higher doses (e.g., 80 mg/kg BID), some studies have observed increased mortality, the cause of which was not definitively determined but highlights the importance of careful dose selection.[2]

Troubleshooting Guides

Issue 1: Sub-optimal potentiation of the partner antibiotic.

| Possible Cause | Troubleshooting Step |

| Inappropriate SPR741 Dosage | The dose of SPR741 is critical for its potentiating effect. Pilot studies are recommended to determine the optimal dose for your specific bacterial strain and partner antibiotic. Doses in published studies for murine pulmonary models have ranged from 40 mg/kg to 60 mg/kg administered twice daily (BID).[2][3] |

| Timing of Administration | The pharmacokinetics of both SPR741 and the partner antibiotic need to be considered. Ensure that the administration schedule allows for sufficient concentrations of both agents to be present at the site of infection simultaneously. In many studies, treatment is initiated a few hours after bacterial inoculation.[2][7] |

| Bacterial Strain Resistance | The potentiation effect of SPR741 can be strain-dependent. Verify the in vitro synergy between SPR741 and your partner antibiotic against the specific bacterial strain being used in your in vivo model using methods like checkerboard assays. |

| Formulation and Solubility Issues | Ensure SPR741 is properly dissolved and formulated for in vivo administration. Refer to the manufacturer's instructions for solubility information.[1] Improper formulation can lead to inaccurate dosing and reduced efficacy. |

Issue 2: High mortality in the experimental group.

| Possible Cause | Troubleshooting Step |

| SPR741 Toxicity at High Doses | While SPR741 has an improved safety profile, high doses can still lead to adverse effects. Consider reducing the dose of SPR741. A dose of 80 mg/kg BID has been associated with increased mortality in some murine pulmonary infection models.[2] |

| Combined Toxicity with Partner Antibiotic | The combination of SPR741 and the partner antibiotic may have synergistic toxicity. Evaluate the toxicity of each compound individually at the intended doses before testing them in combination. |

| Severity of the Infection Model | The bacterial inoculum size and the virulence of the strain can significantly impact mortality. If mortality is high across all groups, consider reducing the initial bacterial load. |

| Animal Health and Stress | Ensure proper animal handling and care to minimize stress, which can impact experimental outcomes. Monitor animals closely for signs of distress. |

Issue 3: Variability in experimental results.

| Possible Cause | Troubleshooting Step |

| Inconsistent Dosing | Ensure accurate and consistent administration of SPR741 and the partner antibiotic. Use calibrated equipment and appropriate techniques for the chosen route of administration. |

| Variable Bacterial Inoculum | Prepare a standardized bacterial inoculum to ensure all animals receive a consistent dose. Plate serial dilutions of the inoculum to confirm the CFU count. |

| Animal-to-Animal Variation | Use a sufficient number of animals per group to account for biological variability. Ensure that animals are age and sex-matched. |

| Inconsistent Timing of Procedures | Standardize the timing of all experimental procedures, including bacterial inoculation, drug administration, and sample collection. |

Data Presentation

Table 1: Summary of SPR741 Dosages in Murine Infection Models

| Partner Antibiotic | Bacterial Species | Murine Model | SPR741 Dosage | Administration Route | Key Findings | Reference |

| Rifampin | Acinetobacter baumannii | Pulmonary | 40 mg/kg BID, 60 mg/kg BID | Not Specified | Significant reduction in bacterial burden and increased survival. | [2][3] |

| Azithromycin | Enterobacteriaceae | Neutropenic Thigh | Human-simulated regimen (5-dose regimen repeated q8h) | Subcutaneous (s.c.) | Promising in vivo activity against MDR isolates. | [4][5][6] |

| Minocycline | Acinetobacter baumannii | Pulmonary | 60 mg/kg BID | Intraperitoneal (i.p.) | Significantly improved survival. | [7][8][9] |

| Erythromycin & Clarithromycin | Klebsiella pneumoniae | Neutropenic Thigh | 30 mg/kg | Subcutaneous (s.c.) | Significant synergistic antimicrobial effect. | [10] |

Experimental Protocols

Murine Pulmonary Infection Model with Acinetobacter baumannii

This protocol is a generalized procedure based on published studies.[2][7] Researchers should optimize parameters for their specific experimental needs.

-

Animal Model: Use 6-week-old female BALB/c mice.

-

Immunosuppression (Optional but common for this model): To establish a robust infection, mice can be rendered neutropenic. Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

Bacterial Inoculum Preparation:

-

Culture A. baumannii (e.g., strain AB5075) overnight in an appropriate broth (e.g., LB broth).

-

Subculture the bacteria and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 5.0 × 10^6 CFU in 25 µL for intranasal inoculation).

-

-

Intranasal Inoculation:

-

Anesthetize mice using isoflurane.

-

Administer the bacterial suspension intranasally in a small volume (e.g., 25 µL).

-

-

SPR741 and Antibiotic Administration:

-

Prepare SPR741 and the partner antibiotic in a sterile vehicle (e.g., sterile saline).

-

Begin treatment at a specified time post-infection (e.g., 4 hours).

-

Administer SPR741 and the partner antibiotic at the desired doses and schedule (e.g., twice daily via intraperitoneal injection).

-

-

Monitoring and Endpoints:

-

Monitor mice daily for signs of morbidity and mortality.

-

At predetermined time points, euthanize a subset of mice to determine bacterial burden in the lungs.

-

Homogenize the lungs in sterile PBS and plate serial dilutions on appropriate agar to enumerate CFU.

-

Visualizations

Caption: Mechanism of action of SPR741 as an antibiotic potentiator.

Caption: Experimental workflow for a murine pulmonary infection model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]

- 11. WO2017197390A1 - Spr741 human pharmacokinetics and efficacious dose - Google Patents [patents.google.com]

challenges in SPR741 acetate solubility for in vitro assays

Welcome to the technical support center for SPR741 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and why is its acetate salt form used?

A1: SPR741 is a cationic peptide derived from polymyxin B that acts as an antibiotic potentiator. It increases the permeability of the outer membrane of Gram-negative bacteria, allowing co-administered antibiotics to be more effective.[1][2][3][4] The acetate salt form is often preferred for in vitro and cell-based assays because acetate is generally less cytotoxic than other counter-ions like trifluoroacetate (TFA), which can be a byproduct of peptide synthesis.[5][6]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?

A2: This is a common issue when working with peptide-based compounds. The precipitation is likely due to the "solvent-shifting" effect. This compound is often dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this stock is diluted into an aqueous buffer, the solubility of the peptide can decrease dramatically, causing it to crash out of solution. Peptides, especially those with hydrophobic residues, are prone to aggregation in aqueous environments.[7]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][3][8] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[2]

Q4: How should I store my this compound stock solution and aliquots?

A4: Stock solutions should be stored at -20°C or -80°C.[1][3][4] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[7][9] Lyophilized powder should be stored long-term at -20°C in a desiccator.[10]

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

-

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer is causing the peptide to aggregate and precipitate.

-

Solutions:

-

Optimize the Dilution Process: Instead of adding the buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to avoid localized high concentrations of the peptide.[7]

-

Use Co-solvents: If compatible with your assay, consider using a pre-mixed buffer containing a small percentage of an organic co-solvent or other solubilizing agents. However, be mindful of the final concentration of the organic solvent in your assay; for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-

Sonication or Gentle Heating: After dilution, brief sonication or gentle warming (be cautious not to denature other components in your assay) can help to redissolve fine precipitates.[1][3]

-

pH Adjustment: The solubility of peptides is often pH-dependent. Since SPR741 is a cationic peptide, its solubility may be influenced by the pH of the buffer. Experiment with slight adjustments to the buffer pH to see if solubility improves.

-

Issue 2: Inconsistent Results in In Vitro Assays

-

Possible Cause: Incomplete solubilization or aggregation of this compound is leading to variability in the effective concentration in your assays.

-

Solutions:

-

Confirm Complete Dissolution of Stock: Before making dilutions, ensure your this compound is fully dissolved in the stock solvent. If necessary, use sonication to aid dissolution.[3]

-

Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of this compound for each experiment from a properly stored, frozen aliquot. Avoid using diluted solutions that have been stored for extended periods, even at 4°C, as aggregation can occur over time.[7]

-

Use Low-Binding Labware: Peptides can adsorb to glass and certain plastic surfaces. Using low-protein-binding polypropylene tubes and plates can help minimize the loss of your compound and improve consistency.[11]

-

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvent systems. This data can be used as a starting point for preparing your own solutions.

| Solvent System | Solubility | Notes |

| DMSO | ≥ 117.0 mg/mL (111.2 mM) | Sonication is recommended to aid dissolution.[3] Use of newly opened DMSO is advised due to its hygroscopic nature.[2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.25 mg/mL (3.09 mM) | This co-solvent system can be useful for in vivo studies and some in vitro applications where higher solubility in a complex vehicle is needed.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (3.09 mM) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can be compatible with various assays.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL (3.09 mM) | Primarily for in vivo formulations.[1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (lyophilized powder)

-

Anhydrous, sterile DMSO

-

Low-protein-binding microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial (Molecular Weight: 1052.18 g/mol ).[3][8]

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution vigorously for 1-2 minutes to dissolve the peptide.

-

If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into single-use volumes in low-protein-binding tubes.

-

Store the aliquots at -20°C or -80°C.[1]

-

Protocol 2: Preparation of Working Solutions for In Vitro Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

-

Vortex mixer

-

-

Procedure:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Vortex the assay buffer.

-

While the buffer is still vortexing, add the required volume of the this compound stock solution dropwise to the buffer to achieve the desired final concentration.

-

Continue to vortex for another 30 seconds to ensure thorough mixing.

-

Visually inspect the working solution for any signs of precipitation. If a fine precipitate is observed, brief sonication may be attempted.

-

Use the freshly prepared working solution immediately in your assay.

-

Visualizing Workflows and Concepts

Caption: Mechanism of SPR741 as an antibiotic potentiator.

Caption: A logical workflow for troubleshooting solubility issues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antibacterial | TargetMol [targetmol.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocat.com [biocat.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound Supplier | CAS | AOBIOUS [aobious.com]

- 9. genscript.com [genscript.com]

- 10. peptide.com [peptide.com]

- 11. waters.com [waters.com]

Technical Support Center: Overcoming Limitations of SPR741 in Gram-negative Species

Welcome to the technical support center for SPR741. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SPR741 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, detailed experimental protocols, and key data presented for easy interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to potential problems encountered during experiments with SPR741.

Q1: What is SPR741 and how does it work?

SPR741 is a cationic peptide derived from polymyxin B. It functions as a potentiator or adjuvant, meaning it enhances the activity of other antibiotics against Gram-negative bacteria.[1][2] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[3][4] This disruption increases the permeability of the outer membrane, allowing partner antibiotics to more effectively penetrate the bacterial cell and reach their targets.[4] SPR741 itself has minimal direct antibacterial activity.[2]

Q2: I am not observing the expected potentiation of my partner antibiotic with SPR741. What are the possible reasons?

Several factors can contribute to a lack of potentiation. Here are some common issues and troubleshooting steps:

-

High-Level Resistance to the Partner Antibiotic: SPR741 enhances the entry of the partner drug, but it cannot overcome high-level resistance mechanisms that act downstream. For example, if a bacterial strain is highly resistant to a beta-lactam due to the production of robust carbapenemases, increasing the intracellular concentration of the beta-lactam may not be sufficient to inhibit bacterial growth.[4]

-

Troubleshooting:

-

Confirm the MIC of the partner antibiotic alone against your test isolate. If it is very high, consider using a different partner antibiotic to which the isolate is more susceptible.

-

Investigate the specific resistance mechanisms present in your isolate. This can help in selecting a more appropriate partner antibiotic.

-

-

-

Species-Specific Differences: The potentiation effect of SPR741 can vary between different Gram-negative species. For instance, the extent of potentiation observed in Klebsiella pneumoniae can sometimes be lower than that seen in Escherichia coli.[5] This can be due to variations in the composition and structure of the outer membrane, particularly the LPS.

-

Troubleshooting:

-

Consult literature for data on SPR741's activity against your specific species of interest to set realistic expectations.

-

If possible, include a reference strain (e.g., a susceptible E. coli strain) in your experiments as a positive control for potentiation.

-

-

-

LPS Structural Modifications: The primary target of SPR741 is the LPS in the outer membrane.[3] Modifications to the lipid A portion of LPS, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, can reduce the negative charge of the outer membrane.[2][6] This can weaken the electrostatic interaction between the cationic SPR741 and the bacterial surface, leading to reduced binding and permeabilization. Such modifications are a known mechanism of resistance to polymyxins.[2][6]

-

Troubleshooting:

-

If you are working with polymyxin-resistant strains, it is possible that the mechanism of resistance also affects SPR741's activity.

-

Consider characterizing the LPS structure of your isolate if you consistently observe poor potentiation.

-

-

-

Experimental Conditions:

-

Media Composition: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the growth media can stabilize the outer membrane of Gram-negative bacteria, potentially reducing the effectiveness of SPR741. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing.[4]

-

Inoculum Size: A very high bacterial inoculum might overwhelm the potentiating effect of SPR741. Standardization of the inoculum is critical for reproducible results.

-

Growth Phase: The susceptibility of bacteria to antibiotics can vary with the growth phase. It is recommended to use bacteria in the exponential growth phase for susceptibility testing.

-

Q3: My checkerboard assay results are inconsistent or difficult to interpret. What should I do?

Inconsistencies in checkerboard assays can arise from several sources.

-

Troubleshooting:

-

Ensure Proper Dilutions: Carefully prepare and verify the concentrations of your stock solutions and serial dilutions.

-

Standardize Inoculum: Prepare the bacterial inoculum to the recommended density (e.g., 0.5 McFarland standard) to ensure consistency between experiments.

-

Appropriate Controls: Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic.

-

Incubation Time and Temperature: Adhere to the recommended incubation time (typically 16-20 hours) and temperature (35-37°C).

-

Visual Reading: When reading the plate, use a consistent light source and background. A microplate reader can provide more objective results by measuring the optical density (OD).

-

Q4: Can efflux pumps limit the activity of SPR741?

SPR741 can potentiate antibiotics that are substrates of efflux pumps like the AcrAB-TolC system in E. coli, effectively helping to circumvent this resistance mechanism by increasing the intracellular drug concentration.[7] However, if efflux is the primary and highly efficient mechanism of resistance for the partner antibiotic, the potentiation by SPR741 might be limited.

Quantitative Data Summary